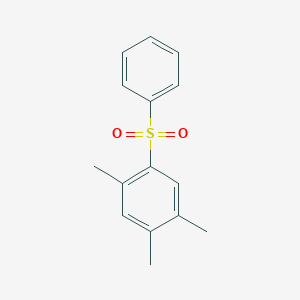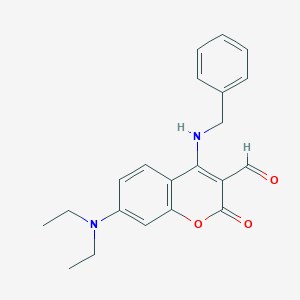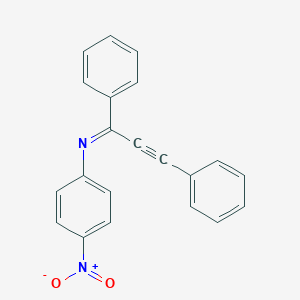![molecular formula C19H23N5O2 B274389 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine, also known as MTA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTA is a highly selective agonist of the trace amine-associated receptor 1 (TAAR1), which has been implicated in a range of physiological and behavioral processes.
Wirkmechanismus
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine acts as a selective agonist of the TAAR1 receptor, which is expressed in a range of tissues throughout the body, including the brain. The TAAR1 receptor has been implicated in a range of physiological and behavioral processes, including the regulation of dopamine and serotonin release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of dopamine and serotonin release. Studies have also shown that this compound can increase the activity of the prefrontal cortex, which is involved in the regulation of attention, working memory, and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has several advantages for use in laboratory experiments, including its high selectivity for the TAAR1 receptor and its ability to modulate dopamine and serotonin release. However, this compound can be difficult to synthesize and can be expensive to obtain, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine. One area of interest is the potential therapeutic applications of this compound in the treatment of drug addiction, depression, and schizophrenia. Another area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a range of fields.
Synthesemethoden
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method involves the use of several reagents, including 4-methylphenylhydrazine, 3-methoxy-4-bromobenzaldehyde, and sodium azide.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has a range of effects on the central nervous system, including the modulation of dopamine and serotonin release. This compound has also been shown to have potential applications in the treatment of drug addiction, depression, and schizophrenia.
Eigenschaften
Molekularformel |
C19H23N5O2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]ethanamine |
InChI |
InChI=1S/C19H23N5O2/c1-4-20-12-15-7-10-17(18(11-15)25-3)26-13-19-21-22-23-24(19)16-8-5-14(2)6-9-16/h5-11,20H,4,12-13H2,1-3H3 |
InChI-Schlüssel |
FNZMKLOTEQDHFM-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC |
Kanonische SMILES |
CCNCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)


![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)





![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)


